molecular formula C22H33N3O2S B6019422 1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol

1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol

Cat. No.: B6019422
M. Wt: 403.6 g/mol
InChI Key: UWPAJAQAMJEPGR-UHFFFAOYSA-N
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Description

    Starting Material: 4-ethylpiperazine

    Reaction: Nucleophilic substitution with the phenoxypropanol intermediate

    Conditions: Solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Attachment of the Thiophene Ring:

      Starting Material: 5-methylthiophene-2-carbaldehyde

      Reaction: Reductive amination with the piperazine intermediate

      Conditions: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst

  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    • Formation of the Phenoxypropanol Backbone:

        Starting Material: 3-bromopropanol

        Reaction: Nucleophilic substitution with phenol derivatives

        Conditions: Basic conditions, typically using sodium hydroxide or potassium carbonate

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:

    • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

        Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

        Conditions: Mild to moderate temperatures

    • Reduction: The nitro group, if present, can be reduced to an amine.

        Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride

        Conditions: Room temperature to moderate heat

    • Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

        Reagents: Alkyl halides, acyl chlorides

        Conditions: Basic or acidic conditions depending on the substituent

    Major Products:

      Oxidation Products: Sulfoxides, sulfones

      Reduction Products: Amines

      Substitution Products: Alkylated or acylated derivatives

    Scientific Research Applications

    1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol has diverse applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a ligand in receptor binding studies.

      Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.

      Industry: Utilized in the development of novel materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring may contribute to its binding affinity and specificity.

    Molecular Targets and Pathways:

      Neurotransmitter Receptors: Potential interaction with serotonin or dopamine receptors.

      Enzymes: Possible inhibition or activation of specific enzymes involved in metabolic pathways.

    Comparison with Similar Compounds

    1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol can be compared with other phenoxypropanolamines and piperazine derivatives:

      Similar Compounds:

    Uniqueness:

    • The presence of the 4-ethylpiperazine ring and the 5-methylthiophene ring distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

    Properties

    IUPAC Name

    1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H33N3O2S/c1-3-24-9-11-25(12-10-24)16-20(26)17-27-21-6-4-5-19(13-21)14-23-15-22-8-7-18(2)28-22/h4-8,13,20,23,26H,3,9-12,14-17H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UWPAJAQAMJEPGR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNCC3=CC=C(S3)C)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H33N3O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    403.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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